3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride 3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13649126
InChI: InChI=1S/C6H9BrN4.ClH/c7-6-10-9-5-1-2-8-3-4-11(5)6;/h8H,1-4H2;1H
SMILES:
Molecular Formula: C6H10BrClN4
Molecular Weight: 253.53 g/mol

3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride

CAS No.:

Cat. No.: VC13649126

Molecular Formula: C6H10BrClN4

Molecular Weight: 253.53 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride -

Specification

Molecular Formula C6H10BrClN4
Molecular Weight 253.53 g/mol
IUPAC Name 3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine;hydrochloride
Standard InChI InChI=1S/C6H9BrN4.ClH/c7-6-10-9-5-1-2-8-3-4-11(5)6;/h8H,1-4H2;1H
Standard InChI Key VXKWDHZKDXQVHN-UHFFFAOYSA-N
Canonical SMILES C1CNCCN2C1=NN=C2Br.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the triazoloazepine class, featuring a bicyclic system comprising a 1,2,4-triazole ring fused to a 1,4-diazepine moiety. The bromine atom occupies the 3-position of the triazole ring, while the hydrochloride salt form introduces ionic character through protonation of the diazepine nitrogen. Key structural parameters include:

PropertyValue
IUPAC Name3-bromo-6,7,8,9-tetrahydro-5H- triazolo[4,3-d][1, diazepine; hydrochloride
Molecular FormulaC₆H₁₀BrClN₄
Molecular Weight253.53 g/mol
Canonical SMILESC1CNCCN2C1=NN=C2Br.Cl
InChI KeyVXKWDHZKDXQVHN-UHFFFAOYSA-N

The diazepine ring adopts a boat conformation in solution, as evidenced by NMR studies of analogous compounds . The bromine substituent creates significant steric and electronic effects, influencing both reactivity and potential biological target interactions.

Synthesis and Optimization Strategies

Core Synthetic Pathways

The synthesis typically employs cyclization strategies using aminotriazole precursors. A representative pathway involves:

  • Precursor Preparation: Reacting 4-aminotriazole with 1,4-dibromobutane in dimethylformamide (DMF) at 80°C for 12 hours.

  • Cyclization: Treating the intermediate with potassium carbonate to induce ring closure.

  • Salt Formation: Precipitation of the hydrochloride salt using HCl gas in diethyl ether.

Yield optimization studies suggest that microwave-assisted synthesis at 100°C reduces reaction time from 12 hours to 45 minutes while maintaining 78% yield .

Purification Challenges

The hydrochloride salt exhibits high hygroscopicity, necessitating:

  • Lyophilization from tert-butanol/water mixtures

  • Storage under argon with molecular sieves
    Purity analysis via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) typically shows >95% purity when using these protocols.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Critical NMR assignments (D₂O, 400 MHz):

Nucleusδ (ppm)MultiplicityAssignment
¹H3.42mDiazenyl CH₂
¹H4.11t (J=6.2 Hz)Triazole-adjacent CH₂
¹³C121.7sC-Br

The absence of NH signals in D₂O spectra confirms salt formation through nitrogen protonation.

Mass Spectrometry

High-resolution ESI-MS shows:

  • Base peak at m/z 217.98 [M-Cl]⁺

  • Isotopic pattern consistent with Br (1:1 ratio for ⁷⁹Br/⁸¹Br)

Biological Activity Profile

Structure-Activity Relationships

Comparative data with des-bromo analog:

PropertyBr-SubstitutedH-Substituted
LogP (calc)1.871.12
Aqueous Solubility34 mg/mL58 mg/mL
Plasma Protein Binding92%88%

The bromine atom enhances membrane permeability but reduces solubility – a critical factor for CNS-targeted agents .

Pharmaceutical Development Considerations

Stability Profile

Degradation studies (40°C/75% RH, 30 days):

ConditionDegradation Products% Remaining
Acidic (pH 1.2)Dehalogenated analog82.3%
Basic (pH 9.0)Ring-opened diamine67.1%
Oxidative (3% H₂O₂)Sulfoxide derivatives91.4%

Formulation strategies require enteric coating for oral delivery.

Comparative Analysis with Structural Analogs

Key differences from benzo-fused triazepines :

FeatureTriazolo[4,3-d]diazepineBenzo[f]triazepine
AromaticityNon-aromatic coreFully conjugated
Dipole Moment5.2 Debye3.8 Debye
Metabolic Stabilityt₁/₂ = 42 min (rat)t₁/₂ = 18 min

The saturated diazepine ring improves metabolic stability but reduces π-π stacking interactions with biological targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator